

In-Depth Technical Guide: 5-Amino-1-methylpiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1-methylpiperidin-2-one hydrochloride

Cat. No.: B595993

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **5-Amino-1-methylpiperidin-2-one hydrochloride**, a piperidinone derivative of interest in chemical and pharmaceutical research. This document consolidates available data on its chemical identity, physicochemical properties, and key analytical metrics. Due to the limited availability of detailed experimental protocols and biological data in publicly accessible literature, this guide focuses on the fundamental characteristics of the compound.

Chemical Identity and CAS Numbers

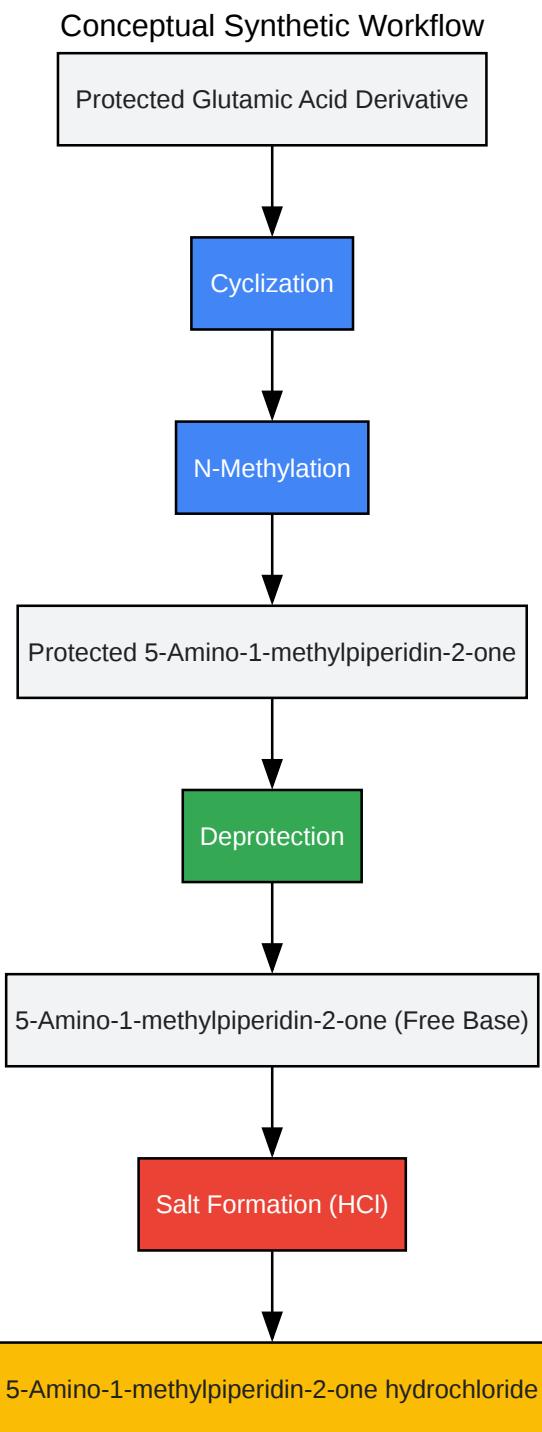
5-Amino-1-methylpiperidin-2-one hydrochloride and its related structures are identified by several CAS numbers, which can vary based on stereochemistry and whether it is in its free base or salt form. It is crucial for researchers to note the specific CAS number when sourcing this compound to ensure the correct stereoisomer and form are obtained.

Key CAS Numbers:

- 2514756-26-2: This number is assigned to the hydrochloride salt of the (5S)-enantiomer of 5-Amino-1-methylpiperidin-2-one.[\[1\]](#)

- 1228838-10-5: This CAS number also refers to **5-Amino-1-methylpiperidin-2-one hydrochloride**, though the stereochemistry is often unspecified in supplier listings with this identifier.[\[2\]](#)[\[3\]](#)
- 90485-53-3: This number corresponds to the free base form, 5-Amino-1-methylpiperidin-2-one.[\[4\]](#)

Physicochemical Properties


The following table summarizes the key physicochemical properties of **5-Amino-1-methylpiperidin-2-one hydrochloride**. This data is compiled from various chemical supplier databases and computational models.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ ClN ₂ O	[1]
Molecular Weight	164.63 g/mol	[1]
Appearance	Solid (form may vary)	General knowledge
Storage Conditions	Typically stored at 2-8°C in a dry, sealed container.	[1]
SMILES	Cl.N[C@@H]1CN(C)C(=O)CC1 ((5S)-enantiomer)	[1]

Synthesis and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis of **5-Amino-1-methylpiperidin-2-one hydrochloride** are not readily available in the public domain. However, general synthetic strategies for piperidinone derivatives often involve multi-step processes that may include cyclization reactions, protection and deprotection of functional groups, and final salt formation.

A potential synthetic pathway can be conceptualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **5-Amino-1-methylpiperidin-2-one hydrochloride**.

Analytical Data:

Comprehensive, publicly available analytical data such as NMR, IR, and mass spectrometry for this specific compound is limited. Researchers who synthesize or purchase this compound should perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Potential Applications

The biological activity of **5-Amino-1-methylpiperidin-2-one hydrochloride** has not been extensively reported in scientific literature. However, the piperidinone scaffold is a common motif in medicinal chemistry, and derivatives have been investigated for a range of biological activities. For instance, various piperidone analogs have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, and for their antimicrobial and antioxidant properties.

Given the structural similarity to other biologically active molecules, **5-Amino-1-methylpiperidin-2-one hydrochloride** could be a valuable building block or lead compound in drug discovery programs. Further research is required to elucidate its specific pharmacological profile and potential therapeutic applications.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of **5-Amino-1-methylpiperidin-2-one hydrochloride** are not available in the searched resources. Researchers should refer to general methods in organic synthesis and medicinal chemistry for relevant procedures. Patents citing the synthesis of similar piperidinone structures may also provide valuable methodological insights.^{[5][6]}

Conclusion

5-Amino-1-methylpiperidin-2-one hydrochloride is a chemical compound with potential for further investigation in pharmaceutical and chemical research. This guide has summarized the available information regarding its identity and physicochemical properties. The lack of detailed experimental and biological data in the public domain highlights an opportunity for new research to explore the synthesis, characterization, and potential applications of this molecule. Researchers are encouraged to conduct their own thorough analysis and validation when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. bocsci.com [bocsci.com]
- 3. Hit2Lead | 5-amino-1-methyl-2-piperidinone hydrochloride | CAS# 1228838-10-5 | MFCD09864348 | BB-4087873 [hit2lead.com]
- 4. Page loading... [guidechem.com]
- 5. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
- 6. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Amino-1-methylpiperidin-2-one hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595993#5-amino-1-methylpiperidin-2-one-hydrochloride-cas-number\]](https://www.benchchem.com/product/b595993#5-amino-1-methylpiperidin-2-one-hydrochloride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com